3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone
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Overview
Description
3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone is a heterocyclic compound that belongs to the class of pteridines. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. This compound is characterized by its fused ring structure, which includes pyrimidine and pteridine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-triaminopyrimidine with dimethyl malonate in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered electronic properties.
Scientific Research Applications
3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione
- 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione
Uniqueness
3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone is unique due to its specific ring structure and the presence of multiple functional groups that allow for diverse chemical reactivity. Its ability to intercalate into DNA and its potential biological activities make it a compound of significant interest in scientific research.
Properties
CAS No. |
57024-59-6 |
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Molecular Formula |
C10H8N6O4 |
Molecular Weight |
276.21 g/mol |
IUPAC Name |
3,7-dimethyl-1,9-dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone |
InChI |
InChI=1S/C10H8N6O4/c1-15-7(17)3-5(13-9(15)19)12-6-4(11-3)8(18)16(2)10(20)14-6/h1-2H3,(H2,12,13,14,19,20) |
InChI Key |
DSPNMENYDXKZRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=C3C(=N2)C(=O)N(C(=O)N3)C |
Origin of Product |
United States |
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